3-Chloro-4-[(4-fluorobenzyl)oxy]aniline
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Overview
Description
3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is a chemical compound with the molecular formula C13H11ClFNO and a molecular weight of 251.68 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of tyrosine kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline typically involves the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3-chloroaniline+4-fluorobenzyl chlorideK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-fluorobenzyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively disrupt abnormal cell growth, making it useful in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[(3-fluorobenzyl)oxy]aniline
- 2-Chloro-4-[(3-fluorobenzyl)oxy]aniline
- 4-Chloro-3-fluorobenzyl alcohol
- 2-Chloro-5-fluorobenzaldehyde
Uniqueness
3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated benzyl group enhances its stability and binding affinity to molecular targets, making it a valuable intermediate in pharmaceutical synthesis .
Properties
CAS No. |
202197-27-1 |
---|---|
Molecular Formula |
C13H11ClFNO |
Molecular Weight |
251.68 g/mol |
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H11ClFNO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8,16H2 |
InChI Key |
VQCZIZIHGIJMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)N)Cl)F |
Origin of Product |
United States |
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